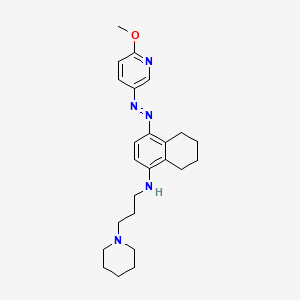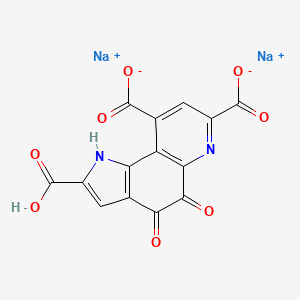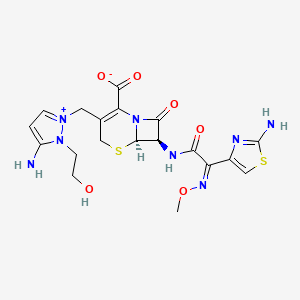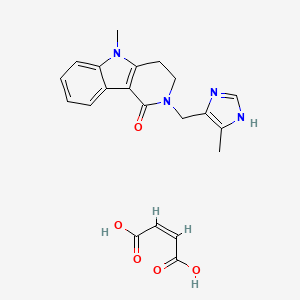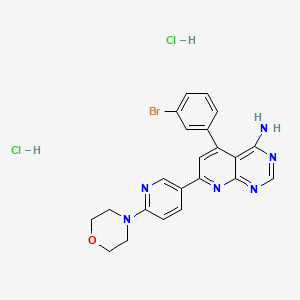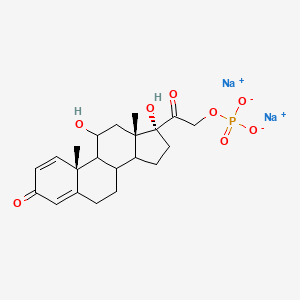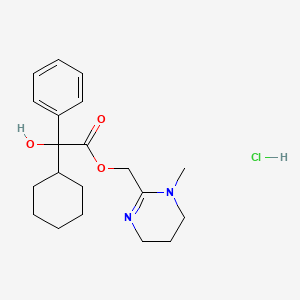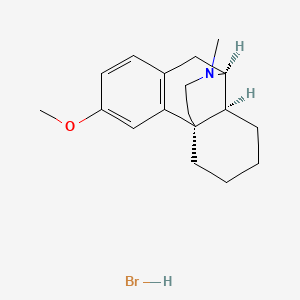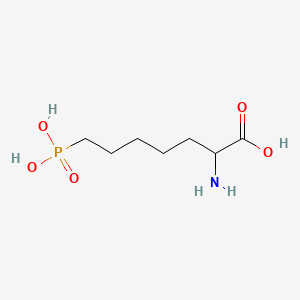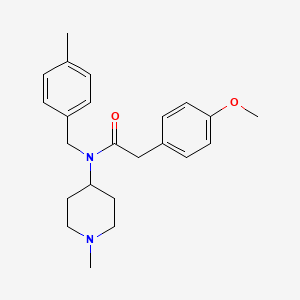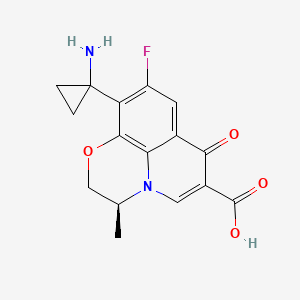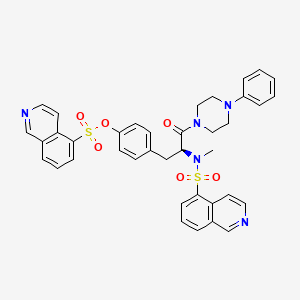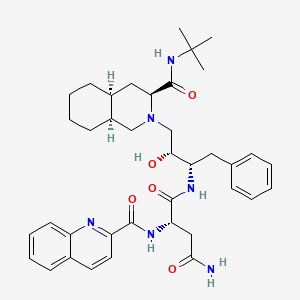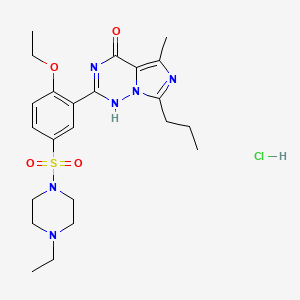
Vardenafil hydrochloride
Overview
Description
Vardenafil hydrochloride is used in adult men to treat erectile dysfunction (impotence). It is a selective inhibitor of cyclic guanosine monophosphate (cGMP) phosphodiesterase type 5 (PDE5) inhibitors .
Synthesis Analysis
The preparation of Vardenafil hydrochloride involves a series of complex chemical reactions, beginning with the alkylation of 2-hydrozybenzonitrile and proceeding through multiple steps to achieve the final product .Molecular Structure Analysis
The crystal and molecular structures of vardenafil (free, unprotonated base), vardenafil dihydrate and the hydrochloride salts, vardenafil monohydrochloride trihydrate and vardenafil dihydrochloride hexahydrate, were determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
Vardenafil hydrochloride (VAR) is a selective phosphodiesterase V (PDE-5) inhibitor that exhibits vasodilatory activity. By inhibiting the degradation of cyclic guanosine monophosphate (cGMP), it causes prolonged relaxation of a muscle, dilation of vessels, and increased blood flow in the penis, resulting in erection .Physical And Chemical Properties Analysis
Vardenafil hydrochloride has a molecular formula of C23H32N6O4S and an average mass of 488.603 Da . More detailed physical and chemical properties are available in the Certificate of Analysis .Scientific Research Applications
Erectile Dysfunction Treatment
Vardenafil hydrochloride is primarily known for its application in treating male erectile dysfunction (ED). It acts as a reversible inhibitor of the cyclic guanosine monophosphate (cGMP) phosphodiesterase, PDE type 5 . Clinical studies have evaluated its efficacy and safety, confirming its role in improving erectile function .
Physicochemical Property Improvement
Research has been conducted to improve the physicochemical properties of Vardenafil hydrochloride by creating its amorphous form and combining it with excipients like hydroxypropyl methylcellulose (HPMC) and β-cyclodextrin (β-CD). This modification aims to enhance its intrinsic dissolution rate and overall performance .
Oral Dispersible Film Development
Vardenafil has been used in the development of oral dispersible films (ODFs), which are designed for rapid disintegration and absorption when placed on the tongue. Studies have focused on optimizing the formulation of these films for better patient compliance and efficacy .
Pharmacokinetics Analysis
There have been comparisons of pharmacokinetics between different formulations of Vardenafil, such as orally disintegrating tablets versus film-coated tablets. These studies help understand how the drug is absorbed, distributed, metabolized, and excreted in the body .
Lipid-polymer Hybrid Particle Creation
Lipomers, which are lipid-polymer hybrid particles containing Vardenafil hydrochloride, have been developed to analyze particle size and zeta potential. This research could lead to new drug delivery systems that enhance the therapeutic effects of Vardenafil .
Dosage Regimen Optimization
Systematic reviews and meta-analyses have been carried out to determine the most effective dosage regimens of Vardenafil for treating ED. This research helps tailor treatment plans to individual patient needs for better outcomes .
Mechanism of Action
Target of Action
Vardenafil hydrochloride primarily targets cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that plays a crucial role in regulating blood flow .
Mode of Action
Vardenafil hydrochloride is a selective inhibitor of PDE5 . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. This activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . Vardenafil hydrochloride inhibits the degradation of cGMP by PDE5, allowing increased blood flow into the penis, resulting in an erection .
Biochemical Pathways
The biochemical pathway involved in the action of Vardenafil hydrochloride is the NO-cGMP pathway . The release of NO during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP. This causes relaxation of the smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and facilitating an erection .
Pharmacokinetics
Vardenafil hydrochloride is rapidly absorbed with a time to peak plasma concentration (Tmax) of approximately 40 minutes . It is metabolized in the liver via CYP3A4 (major), CYP2C, and 3A5 (minor) enzymes, forming an active metabolite . The elimination half-life of Vardenafil and its metabolite is about 4 to 6 hours . The compound is excreted in the feces (~91% to 95% as metabolites) and urine (~2% to 6%) . The absolute bioavailability of Vardenafil is approximately 15% .
Result of Action
The primary result of Vardenafil hydrochloride’s action is the facilitation of an erection. By inhibiting PDE5 and preventing the degradation of cGMP, Vardenafil hydrochloride allows for the relaxation of smooth muscle cells in the corpus cavernosum and increased blood flow into the penis .
Action Environment
The action of Vardenafil hydrochloride can be influenced by various environmental factors. Additionally, coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism .
Safety and Hazards
Vardenafil may cause eye, skin, or respiratory system irritation. It should be handled with care to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . It is also important to note that vardenafil is not recommended for use with certain other medications due to potential interactions .
Future Directions
properties
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMULUAPJXCOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945152 | |
| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vardenafil hydrochloride | |
CAS RN |
224785-91-5, 224789-15-5 | |
| Record name | Vardenafil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vardenafil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)phenyl)sulfonyl)-1-ethylpiperazin-1-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VARDENAFIL HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF61NL91H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Vardenafil Hydrochloride?
A1: Vardenafil Hydrochloride acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) [, , ]. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in smooth muscle relaxation [, ].
Q2: How does the inhibition of PDE5 by Vardenafil Hydrochloride affect erectile function?
A2: By inhibiting PDE5, Vardenafil Hydrochloride prevents the breakdown of cGMP in the smooth muscle of the corpus cavernosum and corpus spongiosum in the penis []. This leads to prolonged smooth muscle relaxation, vasodilation, and increased blood flow into the penis, ultimately resulting in enhanced and sustained erections [, ].
Q3: Are there any other physiological effects of Vardenafil Hydrochloride related to its PDE5 inhibition?
A3: Research suggests that Vardenafil Hydrochloride's inhibition of PDE5 may contribute to vasculoprotective effects, particularly in individuals with cardiovascular diseases []. Additionally, studies in rats have shown that Vardenafil Hydrochloride can increase both heme oxygenase (HO) enzyme activity and cGMP levels in cavernous tissue, suggesting a potential role for HO in mediating the drug's effects [, ].
Q4: What is the molecular formula and weight of Vardenafil Hydrochloride Trihydrate?
A4: The molecular formula of Vardenafil Hydrochloride Trihydrate is C23H33N6O4SCl(H2O)3. Its molecular weight is 579.1 g/mol [].
Q5: What spectroscopic techniques are useful for characterizing Vardenafil Hydrochloride and its related substances?
A5: Several spectroscopic methods are valuable for characterizing Vardenafil Hydrochloride and its impurities, including:* UV-Spectrophotometry: This technique allows for the quantification of Vardenafil Hydrochloride in various samples, such as pharmaceutical formulations and wastewater, by measuring its absorbance at specific wavelengths like 214 nm [].* HPLC with UV detection: This method provides a sensitive and specific approach for quantifying Vardenafil Hydrochloride and its related substances in bulk drugs and pharmaceutical formulations [, ].* Raman Scattering Spectroscopy: This technique, particularly when combined with multivariate analysis methods like SIMCA, shows promise for the rapid identification of falsified Vardenafil Hydrochloride tablets [].
Q6: What is the impact of water content on the stability of Vardenafil Hydrochloride?
A6: Maintaining the correct hydration state is crucial for Vardenafil Hydrochloride stability. Studies indicate that the trihydrate form is more stable than anhydrous forms [, , , , ]. Controlled humidity during manufacturing is essential to ensure the drug's stability [, ].
Q7: How does the formulation of Vardenafil Hydrochloride impact its dissolution rate and overall stability?
A7: Various formulation strategies are employed to enhance the dissolution rate and stability of Vardenafil Hydrochloride:* Orally Disintegrating Tablets (ODTs): ODTs, particularly those prepared by freeze-drying techniques, exhibit improved dissolution profiles and clinical performance compared to conventional tablets [, ].* Solid Dispersions: Incorporating Vardenafil Hydrochloride into solid dispersions using polymers like polyvinyl pyrrolidone or mannitol significantly increases its solubility and dissolution rate [].* Amorphous Forms: Freeze-drying Vardenafil Hydrochloride with excipients like hydroxypropyl methylcellulose (HPMC) or β-cyclodextrin (β-CD) produces amorphous forms with enhanced apparent solubility and permeability compared to the crystalline form [].* Lipomers: Formulating Vardenafil Hydrochloride as lipomers, which are lipid-polymer hybrid particles, offers a promising approach for modifying the drug release rate and enhancing its oral bioavailability [].
Q8: What are the key pharmacokinetic parameters of Vardenafil Hydrochloride?
A8: Studies show that Vardenafil Hydrochloride is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 40 minutes []. It has a mean elimination half-life (t1/2) of 4.4-4.8 hours [].
Q9: What is the relationship between Vardenafil Hydrochloride plasma concentrations and its pharmacodynamic effects?
A10: Studies demonstrate a clear dose-response relationship between Vardenafil Hydrochloride and improvements in penile rigidity and tumescence in men with erectile dysfunction [, ]. Higher doses (40 mg) tend to provide a longer duration of action and greater efficacy compared to lower doses (20 mg) [].
Q10: How has Vardenafil Hydrochloride's efficacy been assessed in preclinical settings?
A11: Preclinical studies have demonstrated the efficacy of Vardenafil Hydrochloride in inducing penile erections in rabbits through its NO-mediated relaxation effects [].
Q11: What is the evidence for Vardenafil Hydrochloride's effectiveness in treating erectile dysfunction in humans?
A12: Numerous clinical trials have established the efficacy of Vardenafil Hydrochloride in treating erectile dysfunction of varying severities [, , ]. Improvements in erectile function, measured by validated questionnaires like the International Index of Erectile Function (IIEF), have been consistently observed [].
Q12: What are some common adverse effects associated with Vardenafil Hydrochloride use?
A13: While generally well-tolerated, Vardenafil Hydrochloride can cause mild to moderate adverse effects, with headache, flushing, and nasal congestion being the most frequently reported [, , ]. These effects are usually transient and dose-dependent [].
Q13: What drug delivery approaches have been explored to enhance the delivery and efficacy of Vardenafil Hydrochloride?
A15: Several strategies have been investigated to optimize the delivery of Vardenafil Hydrochloride:* Transdermal Delivery: The development of Vardenafil Hydrochloride-loaded ethosome-derived invasomes and silica nanoparticles shows promise in enhancing transdermal delivery, potentially offering advantages like sustained drug release and improved patient compliance [, ].
Q14: What analytical methods are commonly employed for the quality control of Vardenafil Hydrochloride?
A16: Quality control of Vardenafil Hydrochloride relies on several analytical techniques:* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a standard method for quantifying Vardenafil Hydrochloride and its impurities in raw materials and finished products [, ].* UV-Spectrophotometry: This technique provides a rapid and straightforward approach for determining the content of Vardenafil Hydrochloride in pharmaceutical formulations [, ].
Q15: What are the key aspects of analytical method validation for Vardenafil Hydrochloride?
A17: Analytical method validation for Vardenafil Hydrochloride is crucial to ensure the accuracy, precision, and reliability of analytical data. Validation parameters typically include linearity, range, accuracy, precision, specificity, detection limit, quantitation limit, robustness, and system suitability [, ].
Q16: How does the solubility of Vardenafil Hydrochloride affect its bioavailability?
A18: Vardenafil Hydrochloride exhibits poor water solubility, which contributes to its limited bioavailability after oral administration [].
Q17: What strategies can be employed to enhance the dissolution rate and solubility of Vardenafil Hydrochloride?
A19: Various formulation approaches can improve the dissolution and solubility of Vardenafil Hydrochloride:* Solid Dispersions: Formulating the drug as solid dispersions using hydrophilic carriers like polyvinyl pyrrolidone or mannitol significantly enhances its dissolution profile and solubility [].* Orally Disintegrating Tablets (ODTs): ODTs, designed to disintegrate rapidly in the mouth, offer improved drug dissolution and faster absorption compared to conventional tablets [, ].
Q18: What measures are taken during the manufacturing process to ensure the quality and stability of Vardenafil Hydrochloride?
A20: Stringent quality control measures are implemented throughout the production of Vardenafil Hydrochloride, including:* Control of Water Content: Maintaining the drug in its trihydrate form is essential for stability, necessitating careful control of humidity levels during manufacturing [, ].* Raw Material Testing: Thoroughly testing all incoming raw materials for purity and quality is crucial [].* In-Process Controls: Regular monitoring and analysis at various stages of the manufacturing process ensure consistent product quality [].* Finished Product Testing: Comprehensive testing of the final product, including assay, impurities, dissolution, and stability, guarantees it meets established specifications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



